molecular formula C30H24Br2N6Ni-6 B12448678 nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide

nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide

Cat. No.: B12448678
M. Wt: 687.1 g/mol
InChI Key: RIWAVFPNUXMZFW-UHFFFAOYSA-L
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Description

Nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide is a coordination complex that features nickel in the +2 oxidation state. This compound is characterized by the presence of two pyridine-derived ligands and two bromide ions. The unique structure of this compound allows it to exhibit interesting chemical properties and reactivity, making it a subject of study in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide typically involves the reaction of nickel(II) bromide with pyridine-derived ligands under controlled conditions. One common method involves dissolving nickel(II) bromide in a suitable solvent, such as ethanol or acetonitrile, and then adding the pyridine-derived ligands. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide can undergo various types of chemical reactions, including:

    Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced to lower oxidation states, often using reducing agents such as sodium borohydride.

    Substitution: Ligand exchange reactions can occur, where the pyridine-derived ligands or bromide ions are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Ligand exchange reactions often involve the use of other ligands such as phosphines or amines in the presence of a suitable solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species. Substitution reactions result in new coordination complexes with different ligands.

Scientific Research Applications

Nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide has several scientific research applications:

Mechanism of Action

The mechanism by which nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide exerts its effects depends on the specific application. In catalysis, the nickel center often undergoes redox cycles, facilitating the formation and breaking of chemical bonds. The pyridine-derived ligands play a crucial role in stabilizing the nickel center and modulating its reactivity. In biological systems, the compound may interact with proteins or nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide is unique due to its specific ligand environment and the presence of bromide ions. This combination imparts distinct reactivity and stability, making it suitable for specific catalytic and material science applications.

Properties

Molecular Formula

C30H24Br2N6Ni-6

Molecular Weight

687.1 g/mol

IUPAC Name

nickel(2+);2-pyridin-1-id-2-ylidenepyridin-1-ide;dibromide

InChI

InChI=1S/3C10H8N2.2BrH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q3*-2;;;+2/p-2

InChI Key

RIWAVFPNUXMZFW-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.[Ni+2].[Br-].[Br-]

Origin of Product

United States

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